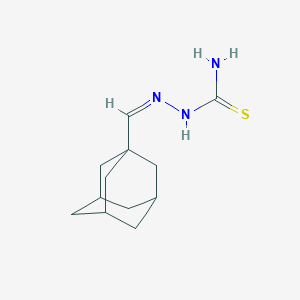
1-Adamantanecarbaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantanecarbaldehyde thiosemicarbazone (ACT) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 1-adamantanecarbaldehyde, which is a cyclic hydrocarbon with a unique structure. The synthesis of ACT has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
科学的研究の応用
1-Adamantanecarbaldehyde thiosemicarbazone has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Adamantanecarbaldehyde thiosemicarbazone has also been tested against a number of viruses, including HIV, herpes simplex virus, and influenza virus. It has been found to inhibit viral replication and reduce viral load. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to have antibacterial and antifungal activities.
作用機序
The mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone may inhibit viral replication by interfering with the viral life cycle.
生化学的および生理学的効果
1-Adamantanecarbaldehyde thiosemicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. The compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
実験室実験の利点と制限
1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in water and organic solvents. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to the use of 1-Adamantanecarbaldehyde thiosemicarbazone in lab experiments. The compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on 1-Adamantanecarbaldehyde thiosemicarbazone. One area of research could focus on the development of more potent and selective analogs of 1-Adamantanecarbaldehyde thiosemicarbazone. Another area of research could investigate the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could be conducted to elucidate the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone and to identify its molecular targets. Finally, the potential use of 1-Adamantanecarbaldehyde thiosemicarbazone as a therapeutic agent for viral infections could be explored.
Conclusion
In conclusion, 1-Adamantanecarbaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits antitumor, antiviral, and antimicrobial activities and has been found to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone is well characterized, and its mechanism of action and biochemical and physiological effects have been investigated. Despite some limitations, 1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. Future research on 1-Adamantanecarbaldehyde thiosemicarbazone could focus on the development of more potent and selective analogs, the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents, and the elucidation of its mechanism of action and molecular targets.
合成法
The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone can be achieved by reacting 1-adamantanecarbaldehyde with thiosemicarbazide. The reaction proceeds in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
15502-76-8 |
|---|---|
製品名 |
1-Adamantanecarbaldehyde thiosemicarbazone |
分子式 |
C12H19N3S |
分子量 |
237.37 g/mol |
IUPAC名 |
[(E)-1-adamantylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)/b14-7+ |
InChIキー |
WZZCIXIXWOZLHW-VGOFMYFVSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
同義語 |
1-Adamantanecarbaldehydethiosemicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



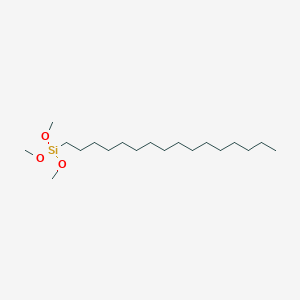
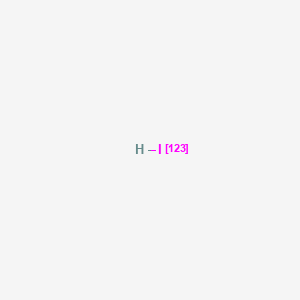

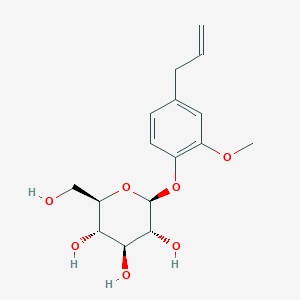
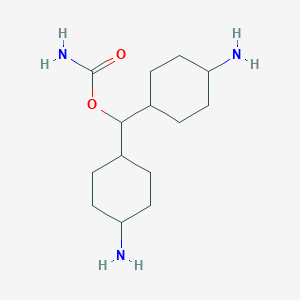

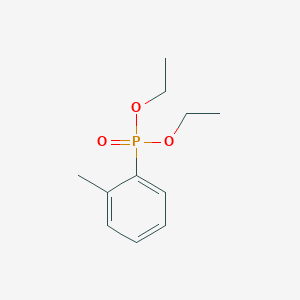


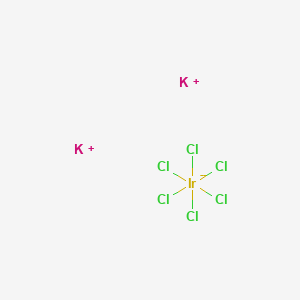


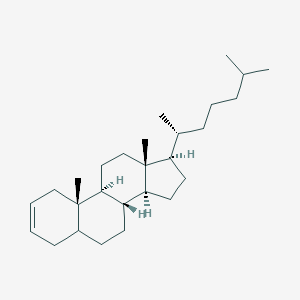
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)